molecular formula C27H44O2 B079181 19-Hydroxycholest-4-en-3-one CAS No. 13200-77-6

19-Hydroxycholest-4-en-3-one

Cat. No. B079181
CAS RN: 13200-77-6
M. Wt: 400.6 g/mol
InChI Key: NEAWXZAJJSEFKS-IPFNAZMPSA-N
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Description

19-Hydroxycholest-4-en-3-one is a compound that plays an important role in bile acid metabolism . It controls the biliary balance of cholic acid and chenodeoxycholic acid, ultimately regulating the intestinal absorption of dietary lipids .


Synthesis Analysis

The synthesis of 19-Hydroxycholest-4-en-3-one involves the use of molecular oxygen inserting one oxygen atom into a substrate, and reducing the second into a water molecule, with two electrons provided by NADPH via cytochrome P450 reductase . The chemical synthesis of this physiologically important oxysterol begins with cholesterol .


Molecular Structure Analysis

The molecular formula of 19-Hydroxycholest-4-en-3-one is C27H44O2. It has an average mass of 400.637 Da and a monoisotopic mass of 400.334137 Da .


Chemical Reactions Analysis

19-Hydroxycholest-4-en-3-one is involved in primary bile acid biosynthesis. It catalyzes the 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one, an intermediate metabolite in cholic acid biosynthesis . It uses molecular oxygen to insert one oxygen atom into a substrate, and reduces the second into a water molecule .

Scientific Research Applications

  • Analytical Chemistry : A study demonstrated the high-performance liquid chromatographic analysis of human erythrocyte oxysterols, including compounds related to 19-Hydroxycholest-4-en-3-one. This analysis is crucial in understanding the oxysterol profiles in erythrocyte membranes, especially in patients with sickle cell anemia or sickle cell trait (Teng & Smith, 1995).

  • Organic Chemistry : Research has explored the reactions of 19-Hydroxysteroids, including 19-Hydroxycholest-4-en-3-one, with diethylaminosulfur trifluoride, leading to the production of various compounds. These reactions are significant for synthetic chemistry and the development of new steroid derivatives (Ino et al., 1991).

  • Biochemistry : The compound has been studied in the context of bile acid biosynthesis and as a biomarker for diseases like irritable bowel syndrome and bile acid malabsorption. It serves as a substrate for certain enzymes implicated in obesity and cardiovascular health (Offei et al., 2019).

  • Microbial Conversion Studies : There is research on the microbial conversion of related steroids, providing insights into the metabolic pathways and potential applications in biotransformation processes (Madyastha & Shankar, 1994).

  • Pharmacology : A study on 19-Hydroxy-4-androsten-17-one, a structurally similar compound, showed its potential as a competitive inhibitor of estrogen biosynthesis, highlighting its relevance in hormone-related research (Numazawa et al., 1989).

  • Inflammatory Responses : Research on 3β-Hydroxycholest-5-en-7-one, a closely related compound, explored its ability to alleviate lipopolysaccharide-induced inflammatory responses. This study provides a basis for developing new drugs targeting inflammation (Wu et al., 2020).

Future Directions

Future research could explore the effect of different types of dietary fiber on low-density lipoprotein cholesterol (LDL-C) when combined with 19-Hydroxycholest-4-en-3-one . Additionally, administering Fibroblast Growth Factor 19 (FGF19), or a suitable mimetic, as a pharmacological intervention to increase circulating levels of FGF19 and suppress bile acid synthesis by inhibiting CYP7A1 gene expression could provide therapeutic benefits for many patients with primary biliary cirrhosis .

properties

IUPAC Name

(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWXZAJJSEFKS-IPFNAZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Hydroxycholest-4-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
KM Madyastha, VN Shankar - Applied and environmental …, 1994 - Am Soc Microbiol
Biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene (19-HCA, 6 g) by Moraxella sp. was studied. Estrone (712 mg) was the major metabolite formed. Minor metabolites identified …
Number of citations: 13 journals.asm.org
CJ Sih, SS Lee, YY Tsong, KC Wang… - Journal of the American …, 1965 - ACS Publications
… shown that 19-hydroxycholest-4-en-3one and 19-hydroxysitost-4-en-3-one could be converted into estrone by … detected when 19-hydroxycholest-4-en-3-one was used as the substrate. …
Number of citations: 59 pubs.acs.org
S INO, H OINUMA, R YAMADA… - Chemical and …, 1991 - jstage.jst.go.jp
Reaction of 19-hydroxycholest-4-en-3-one (1) with diethylaminosulfur trifluoride (DAST) in acetonitrile at reflux gave 10β-fluoro-5, 1-seco-5, 19-cyclocholest-4-en-3-one (2) in 60% yield. …
Number of citations: 4 www.jstage.jst.go.jp
JI Teng, LL Smith - Journal of Chromatography A, 1995 - Elsevier
Following oxidation by cholesterol oxidase human erythrocyte oxysterols were analyzed as the corresponding hydroxy-Δ 4 -3-ketones by HPLC with effluent monitoring at 235 nm. …
Number of citations: 24 www.sciencedirect.com
CJ Sih, KC Wang - Journal of the American Chemical Society, 1965 - ACS Publications
… With this information available, it appeared desirable to synthesize 19-hydroxycholest-4-en-3-one (I). If the organism cleaves the side chain first to yield 19-hydroxy androst-4-ene-3,17-…
Number of citations: 67 pubs.acs.org
CJ Sih, KC Wang, HH Tai - Biochemistry, 1968 - ACS Publications
… By shortening the incubation period to 48 hr, 19-hydroxycholest-4-en-3-one (I) was converted by Nocardia restrictas (ATCC 14887) into four acidic products (Ha, Illa, IV, and Va)(Chart I) …
Number of citations: 58 pubs.acs.org
MH Rabinowitz, C Djerassi - Journal of the American Chemical …, 1992 - ACS Publications
… 19-hydroxycholesterol (9) and 30-hydroxycholest-5-en-19-oic acid (10) to 8 was low, the efficiencyof the conversion of 19-hydroxycholest-4-en- 3-one (23) to 8 was high, suggesting that …
Number of citations: 30 pubs.acs.org
DB Richardson, LR Durrett, JM Martin Jr… - Journal of the …, 1965 - ACS Publications
[Cu (L-am) 2] shows four CDcomponents of the d-* d transition which are related to the magnetic dipole al-lowed transitions under approximately C2h symmetry, and that the L-…
Number of citations: 79 pubs.acs.org
CJW Brooks - … Transactions of the Royal Society of …, 1979 - royalsocietypublishing.org
… A particularly inte presented by the trimethylsilyl ether of 19-hydroxycholest-4-en-3-one, a compound readily obtained by enzymic oxidation of 19-hydroxycholesterol. The mass …
Number of citations: 48 royalsocietypublishing.org
JI Teng, LL Smith - Steroids, 1996 - Elsevier
Cholesterol is oxidized by commercially available Pseudomonas fluorescens cholesterol oxidase to 6β-hydroperoxycholest-4-en-3-one as the initial product, with none of the expected …
Number of citations: 27 www.sciencedirect.com

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